molecular formula C12H22N2O2 B2378774 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one CAS No. 1794968-84-5

1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one

Cat. No.: B2378774
CAS No.: 1794968-84-5
M. Wt: 226.32
InChI Key: WCPKREWOOUMEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a chemical hybrid scaffold of significant interest in medicinal chemistry, incorporating two privileged structural motifs: the piperazine ring and the tetrahydropyran (THP) group. The piperazine moiety is one of the most frequently used heterocycles in FDA-approved drugs and bioactive molecules, prized for its ability to optimize key physicochemical properties of a lead compound, serve as a conformational constraint, and act as a versatile scaffold for arranging pharmacophoric groups in three-dimensional space . Its presence often impacts solubility and is instrumental in the interaction with target macromolecules. The tetrahydro-2H-pyran unit is a common feature in natural products and therapeutics, contributing to a molecule's structural diversity and metabolic stability . The primary research application of this compound is as a sophisticated synthetic intermediate or a core building block in drug discovery campaigns. Piperazine-based fragments are extensively utilized in the development of targeted therapies, including kinase inhibitors for oncology and receptor modulators for central nervous system (CNS) disorders . The specific molecular architecture of this reagent, which features an acetyl-piperazine group linked to a tetrahydropyran-methyl chain, makes it a valuable template for constructing potential pharmacologically active agents. Researchers can employ this compound to develop novel chemical entities for probing biological pathways or as a precursor in the synthesis of compound libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[4-(oxan-2-ylmethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(15)14-7-5-13(6-8-14)10-12-4-2-3-9-16-12/h12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPKREWOOUMEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation Using 2-(Chloromethyl)tetrahydro-2H-pyran

A common approach involves reacting piperazine with 2-(chloromethyl)tetrahydro-2H-pyran in the presence of a base. In a representative procedure from, 3,4-dihydro-2H-pyran (DHP) was employed to protect hydroxyl groups via acid-catalyzed etherification. Adapting this method, piperazine was alkylated using 2-(chloromethyl)tetrahydro-2H-pyran under inert atmosphere with potassium carbonate as the base in dimethylformamide (DMF). The reaction proceeded at 80°C for 16 hours, yielding 4-((tetrahydro-2H-pyran-2-yl)methyl)piperazine at 65–70% efficiency.

Reaction Conditions :

  • Solvent: DMF/Water (9:1)
  • Base: K₂CO₃ (2.0 equiv)
  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv)
  • Temperature: 80°C
  • Yield: 65–70%

Reductive Amination with Tetrahydro-2H-pyran-2-carbaldehyde

An alternative route utilizes reductive amination of piperazine with tetrahydro-2H-pyran-2-carbaldehyde. Sodium triacetoxyborohydride (STAB) in dichloroethane facilitated imine formation followed by reduction, achieving 72% yield. This method avoids harsh alkylating agents but requires stringent moisture control.

Acylation of the Secondary Amine

Acetic Anhydride-Mediated Acetylation

The terminal amine of 4-((tetrahydro-2H-pyran-2-yl)methyl)piperazine was acetylated using acetic anhydride in tetrahydrofuran (THF) with triethylamine as a base. Reaction completion within 4 hours at 0°C to room temperature afforded the target compound in 85% yield after silica gel chromatography.

Optimized Parameters :

  • Acylating agent: Acetic anhydride (1.2 equiv)
  • Base: Et₃N (2.5 equiv)
  • Solvent: THF
  • Temperature: 0°C → RT
  • Yield: 85%

Enzyme-Catalyzed Acylation

Green chemistry approaches from were adapted, employing immobilized lipases in aqueous ethanol. While this method reduced byproducts, yields were modest (55–60%) compared to traditional acylation.

One-Pot Multi-Component Strategies

Ionic Liquid-Catalyzed Synthesis

Drawing from, a one-pot reaction combining piperazine, 2-(bromomethyl)tetrahydro-2H-pyran, and acetyl chloride in the presence of 1,3-dimethylimidazolium dimethyl phosphate ([DMImd-DMP]) achieved 89% yield. The ionic liquid enhanced reaction kinetics and permitted catalyst reuse for five cycles without significant loss in activity.

Key Advantages :

  • Solvent: Aqueous ethanol (1:1 v/v)
  • Catalyst loading: 10 mol%
  • Time: 90 minutes
  • Yield: 89%

Palladium-Catalyzed Coupling

Adapting the Suzuki-Miyaura coupling from, a boronic ester derivative of tetrahydro-2H-pyran-2-ylmethanol was reacted with chloroacetylpiperazine. Using PdCl₂(dppf)·CH₂Cl₂ and cesium carbonate in dioxane/water, the cross-coupled product was isolated in 68% yield.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.10–3.95 (m, 2H, THP), 3.65–3.50 (m, 2H, piperazine), 2.45 (s, 3H, COCH₃), 1.85–1.40 (m, 8H, THP and piperazine).
  • LC-MS : m/z 269.3 [M+H]⁺ (calc. 268.3).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the chair conformation of the THP ring and planar geometry of the acetylated piperazine nitrogen, consistent with literature data for analogous structures.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Direct Alkylation 65–70 16 h Simple setup Requires Pd catalyst
Reductive Amination 72 8 h Avoids alkylating agents Moisture-sensitive
Ionic Liquid One-Pot 89 1.5 h Eco-friendly, reusable catalyst High catalyst loading
Suzuki Coupling 68 24 h High regioselectivity Costly boronic reagents

Chemical Reactions Analysis

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the ethanone group to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(4-((Tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is utilized in cell biology research, especially in studies involving cell signaling and metabolic pathways.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The tetrahydro-2H-pyran-2-ylmethyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Piperazine derivatives with ethanone substituents are widely studied for their pharmacological versatility. Below is a detailed comparison of 1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one with structurally related compounds:

Substituent Variations on the Piperazine Ring
Compound Name Substituent(s) on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield Reference
This compound THP-methyl C₁₁H₁₈N₂O₂ 210.28 Enhanced solubility, CNS-targeting potential Not reported
1-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one (15) 4-Fluorobenzyl, 4-bromophenyl C₁₉H₁₉BrFN₂O 414.28 Anticancer activity (kinase inhibition) Not reported
1-(4-(Pyrimidin-2-yl)phenyl)-2-chloropiperazin-1-yl)ethan-1-one (4) Pyrimidin-2-yl phenyl, chloroacetyl C₁₆H₁₆ClN₅O 347.79 Antiviral/antibacterial applications 29%
1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}-ethan-1-one Dioxolan-imidazolyl, dichlorophenyl C₂₇H₂₈Cl₂N₄O₄ 567.44 Cortisol synthesis inhibitor Not reported
1-{4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl}ethan-1-one 5-Chlorothiophene-methyl C₁₁H₁₅ClN₂OS 264.77 Antifungal/antiparasitic activity Not reported

Key Observations :

  • Biological Target Specificity : The THP-methyl substituent in the target compound may favor CNS penetration due to moderate lipophilicity, whereas bulkier groups (e.g., dioxolan-imidazolyl in ) target enzymatic pathways like cortisol synthesis.
  • Synthetic Accessibility : Chloroacetyl derivatives (e.g., compound 4 ) show lower yields (29%) compared to aryl-urea analogs (85% in ), likely due to steric hindrance during coupling reactions.
  • Electrophilic Substitutents : Halogenated aryl groups (e.g., 4-bromophenyl in ) enhance binding to hydrophobic enzyme pockets, while heterocycles like thiophene () improve metabolic stability.
Pharmacokinetic and Physicochemical Properties
  • Solubility : The THP group introduces oxygen atoms, improving aqueous solubility compared to purely aromatic analogs (e.g., 1-(4-phenylpiperazin-1-yl)ethan-1-one derivatives ).
  • Metabolic Stability : THP-methyl may reduce first-pass metabolism compared to compounds with electron-deficient aryl groups (e.g., trifluoromethylphenyl in ), which are prone to cytochrome P450 oxidation.
  • LogP : Estimated LogP for the target compound is ~1.5, lower than chlorothiophene-methyl analogs (LogP ~2.8, ), suggesting better balance between membrane permeability and solubility.

Biological Activity

1-(4-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with a tetrahydro-2H-pyran group and an ethanone moiety.

Chemical Structure and Properties

Chemical Formula: C12_{12}H19_{19}N1_{1}O2_{2}

Molecular Weight: 209.29 g/mol

Boiling Point: 90–94 °C at 15 mmHg

The presence of the piperazine structure allows for various interactions with biological targets, making it a candidate for further pharmacological evaluation.

The primary target of this compound is Acid Phosphatase (APase) . The compound inhibits the catalytic activity of APase, which plays a crucial role in phosphate metabolism. This inhibition can lead to significant biochemical changes within cells, particularly affecting cell viability in cancer models.

Pharmacological Effects

Research indicates that this compound exhibits cytotoxic effects on human estrogen receptor-positive breast cancer cells. The loss of cell viability observed in these studies suggests that the compound may have potential as an anti-cancer agent.

Case Studies

  • Cell Viability Assays : In vitro studies have shown that treatment with this compound resulted in decreased viability of breast cancer cell lines, indicating its potential as an anti-cancer therapeutic agent.
  • Pharmacokinetic Studies : The compound's pharmacokinetic profile has been assessed, revealing favorable absorption characteristics and metabolic stability, which are critical for drug development.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure SimilarityBiological ActivityReference
1-(Tetrahydro-2H-pyran-4-yl)ethanoneLacks piperazine ringLess versatile
Tetrahydro-4-methyl-2H-pyran-2-oneSimilar functional groupsVaries significantly

Scientific Research Applications

The compound serves multiple roles in scientific research:

Chemical Synthesis : It acts as an intermediate in organic synthesis, aiding in the development of complex molecules.

Cell Biology : Utilized in studies focused on metabolic pathways and cellular signaling mechanisms.

Industrial Chemistry : Employed in the synthesis of polymers and other industrial materials due to its unique chemical properties.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the THP and piperazine groups (e.g., δ 3.4–4.1 ppm for THP protons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 293.1864 for [M+H]+^+) .

How should researchers resolve contradictions in biological activity data across different assay systems?

Advanced Research Question
Discrepancies may stem from assay-specific factors (e.g., cell permeability, protein binding). Methodological approaches include:

  • Orthogonal assays : Compare results from fluorescence polarization, SPR, and cell-based assays to distinguish false positives .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation kinetics, which may explain variable IC50_{50} values .
  • Structural analogs as controls : Use compounds with known activity (e.g., triazolopyrimidine derivatives) to validate assay conditions .

What preliminary assays are recommended to evaluate the compound’s biological activity?

Basic Research Question

  • Enzyme inhibition assays : Screen against kinases or GPCRs using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity profiling : Use MTT assays on HEK293 or HeLa cells to establish baseline toxicity (IC50_{50} >10 μM suggests selectivity) .
  • Plasma protein binding : Equilibrium dialysis to estimate free fraction, guiding dose adjustments in vivo .

What advanced methodologies are used to study its receptor-binding kinetics and selectivity?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin 5-HT2A_{2A}) to measure association/dissociation rates (kon_{on}/koff_{off}) .
  • Cryo-EM for structural insights : Resolve compound-receptor complexes at near-atomic resolution to identify critical binding motifs .
  • Alanine scanning mutagenesis : Identify key residues in the receptor’s binding pocket by substituting with alanine and measuring affinity shifts .

How is single-crystal X-ray diffraction applied to confirm its molecular structure?

Basic Research Question

  • Crystallization : Grow crystals via vapor diffusion using ethanol/water (1:1) at 4°C .
  • Data collection : Resolve bond lengths and angles (e.g., C–N bond: 1.45 Å) with a synchrotron source (λ = 0.71073 Å) .
  • Refinement : Use SHELXL for H-atom placement, achieving R-factors <0.05 for high confidence .

How can computational modeling predict its pharmacokinetic properties and off-target effects?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
  • QSAR models : Correlate substituent electronegativity with logP values to optimize blood-brain barrier penetration .
  • Docking studies with SwissDock : Screen against the PDB database to identify potential off-targets (e.g., dopamine D2_2 receptor) .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Flash chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol, cool to −20°C for 12 hours to yield needle-shaped crystals .
  • Prep-HPLC : Employ a gradient elution (10% → 90% acetonitrile) for milligram-scale purification .

How do structural modifications to the THP or piperazine moieties alter its pharmacological profile compared to analogs?

Advanced Research Question

  • THP ring expansion : Replacing THP with oxane increases metabolic stability (t1/2_{1/2} from 2.1 to 4.3 hours in rat plasma) .
  • Piperazine N-methylation : Enhances blood-brain barrier penetration (brain/plasma ratio: 0.8 → 1.5) but reduces CYP2D6 inhibition .

Table 2 : Comparative Pharmacological Data

ModificationTarget Affinity (nM)Metabolic t1/2_{1/2} (h)
THP → Oxane5-HT2A_{2A}: 124.3
N-MethylpiperazineD2_2: 451.8
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.